molecular formula C5H9ClF3NO2 B1377154 2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride CAS No. 1427379-54-1

2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride

Cat. No. B1377154
CAS RN: 1427379-54-1
M. Wt: 207.58 g/mol
InChI Key: PFDNEVFZPJZOLK-UHFFFAOYSA-N
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Description

“2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-54-1. It has a molecular weight of 207.58 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ®-2-amino-2-(trifluoromethyl)butanoic acid hydrochloride . The InChI code for this compound is 1S/C5H8F3NO2.ClH/c1-2-4(9,3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H .


Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius .

Scientific Research Applications

NMR Sensitivity Enhancements

One fascinating application is the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, derivatives that significantly enhance the sensitivity of 19F NMR, a critical tool in probes and medicinal chemistry. The incorporation of a perfluoro-tert-butyl group with nine chemically equivalent fluorines into amino acids and the subsequent incorporation into peptides underscores the utility of fluorinated compounds in biochemical research, offering a pathway for sensitive detection of molecular interactions and dynamics in biological systems (Tressler & Zondlo, 2014).

Antimicrobial Activity

Another important application is related to the synthesis and evaluation of N-Substituted-β-amino acid derivatives, including compounds closely related to 2-amino-2-(trifluoromethyl)butanoic acid. These derivatives have shown promising antimicrobial activity against various pathogens, demonstrating the potential of such compounds in developing new antimicrobial agents. This application is crucial in addressing the increasing resistance to existing antibiotics and finding novel solutions for combating infectious diseases (Mickevičienė et al., 2015).

Molecular Docking and Biological Studies

Further, the structural, vibrational, and electronic studies of related butanoic acid derivatives have been undertaken to understand their potential biological activities better. Molecular docking studies suggest that these compounds can inhibit specific growth factors, indicating their potential in therapeutic applications. Such investigations not only elucidate the molecular basis of their activity but also pave the way for the development of novel drugs with improved efficacy and specificity (Vanasundari et al., 2018).

Enantioresolution and Chiral Studies

In the realm of chiral chemistry, the study of enantioresolution and chameleonic mimicry with adamantylacetyl derivatives of cholic acid shows the potential of such compounds in resolving enantiomers. This is particularly significant in pharmaceuticals, where the chirality of drug molecules can drastically affect their safety and efficacy. By exploring the properties of amino alcohol salts with quinaldinate, researchers gain insights into hydrogen bonding, polymorphism, and specific intermolecular interactions, critical for the development of chiral resolution methods and the design of enantiomerically pure compounds (Miragaya et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-2-(trifluoromethyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-2-4(9,3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDNEVFZPJZOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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